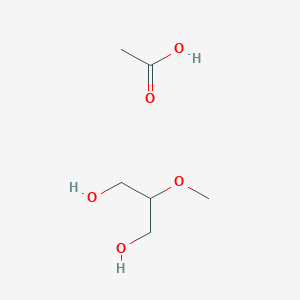
2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate is an organic compound that features a pyridine ring attached to a propanone structure with an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate involves the reaction of 3-pyridinecarboxamide with ethyl acetate under basic conditions. The reaction mixture is typically buffered with sodium sulfate acetate and allowed to react at room temperature. After the reaction is complete, the product is purified through distillation and crystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and to minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Pyridinyl)-2-propanone: Similar structure but lacks the acetate group.
3-(Pyridin-2-yl)propan-1-ol: Contains a hydroxyl group instead of a ketone and acetate group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boronate ester group instead of an acetate group
Uniqueness
2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate is unique due to its combination of a pyridine ring, a ketone group, and an acetate group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
817556-27-7 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
(2-methyl-1-oxo-1-pyridin-3-ylpropan-2-yl) acetate |
InChI |
InChI=1S/C11H13NO3/c1-8(13)15-11(2,3)10(14)9-5-4-6-12-7-9/h4-7H,1-3H3 |
InChI-Schlüssel |
ORJGXVFWYVSDAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C)(C)C(=O)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


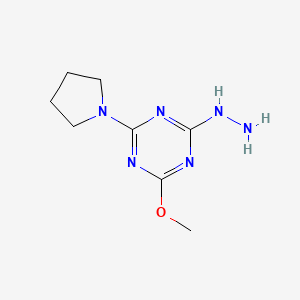




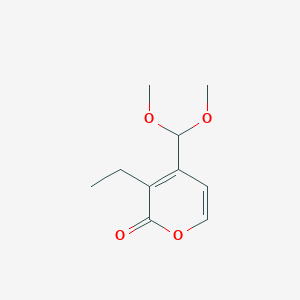
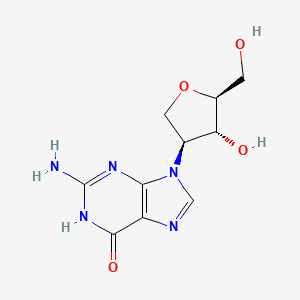
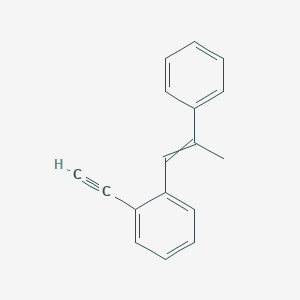
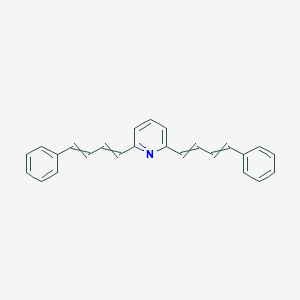
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
